molecular formula C23H32N2O3 B8617475 (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate CAS No. 97941-19-0

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate

Cat. No.: B8617475
CAS No.: 97941-19-0
M. Wt: 384.5 g/mol
InChI Key: PRHRHPAFBSPLFJ-UHFFFAOYSA-N
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Description

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is a chemical compound with the molecular formula C23H32N2O3 It is known for its unique structural properties, which combine a pyrimidine ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate typically involves the esterification of 5-hexylpyrimidin-2-ol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)benzoic acid: Shares the benzoate ester structure but lacks the pyrimidine ring.

    5-Hexylpyrimidin-2-ol: Contains the pyrimidine ring but lacks the benzoate ester.

Uniqueness

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is unique due to its combined structural features of a pyrimidine ring and a benzoate ester This combination imparts specific chemical and biological properties that are not present in the individual components

Properties

CAS No.

97941-19-0

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate

InChI

InChI=1S/C23H32N2O3/c1-3-5-7-9-11-19-17-24-23(25-18-19)28-22(26)20-12-14-21(15-13-20)27-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3

InChI Key

PRHRHPAFBSPLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This 5-hexylpyrimidin-2-ol (1.8 g, 10 mmol) was dissolved in pyridine (2 ml), followed by adding dropwise to the solution, a toluene solution (30 ml) of p-hexyloxybenzoyl chloride (2.4 g, 10 mmol), stirring at 50° C. for 4 hours, further adding toluene (50 ml) to the reaction mixture to carry out extraction, washing the toluene layer twice with 6N-HCl aqueous solution (30 ml), further washing 5 times with 2N-NaOH aqueous solution (40 ml), washing with pure water until the aqueous layer became pH 7, drying the toluene layer over anhydrous Na2SO4 and distilling off toluene to obtain raw crystals (3.1 g) (yield 81%), which were then purified by activated alumina chromatography (solvent: toluene) and recrystallized from ethanol to obtain 5-hexylpyrimidin-2-yl p-hexyloxybenzoate (2.2 g) (yield 58%). This compound exhibited liquid crystallinity and as to their phase transition points, C-N point was 28.4° C. and N-I point was 35° C.
Name
5-hexylpyrimidin-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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